

Comprehensive ¹H NMR Spectrum Analysis Guide: 5-Cyclopropoxy-6-ethylnicotinonitrile

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Compound of Interest

Compound Name: 5-Cyclopropoxy-6-ethylnicotinonitrile

Cat. No.: B14811251

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Introduction & Structural Context

5-Cyclopropoxy-6-ethylnicotinonitrile represents a trisubstituted pyridine core where regio-purity is critical. The electronic push-pull system—created by the electron-withdrawing nitrile group (CN) at position 3 and the electron-donating cyclopropoxy group at position 5—creates a distinct spectral signature.

This guide moves beyond basic assignment, focusing on regioisomer differentiation (distinguishing from 6-cyclopropoxy-5-ethyl isomers) and process impurity identification.

Chemical Structure Breakdown

- Core: Pyridine ring.^{[1][2]}
- Substituents:
 - C3: Nitrile (-CN) – Strong electron-withdrawing group (EWG).
 - C5: Cyclopropoxy (-OCyp) – Electron-donating group (EDG) via resonance.

- C6: Ethyl (-CH₂CH₃) – Weak EDG.
- Protons of Interest:
 - Aromatic: H2 (singlet-like), H4 (singlet-like/doublet).
 - Aliphatic: Ethyl group (quartet/triplet), Cyclopropyl group (methine/methylene multiplets).

Experimental Protocol (Self-Validating System)

To ensure reproducible data, follow this standardized acquisition protocol.

Sample Preparation[2][3][4][5][6]

- Solvent: DMSO-d₆ is recommended over CDCl₃.
 - Reasoning: The pyridine nitrogen and nitrile group can induce aggregation in non-polar solvents, leading to line broadening. DMSO-d₆ disrupts these interactions, sharpening the aromatic signals and ensuring accurate integration of the cyclopropyl multiplets.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (400 MHz or higher)

Parameter	Setting	Rationale
Pulse Angle	30°	Prevents saturation, crucial for accurate integration of the ethyl/cyclopropyl ratio.
Relaxation Delay (D1)	≥ 5.0 s	Essential for complete relaxation of the isolated aromatic protons (H2, H4).
Scans (NS)	16 or 32	Sufficient S/N ratio for observing minor regioisomeric impurities (<1%).
Temperature	298 K	Standard ambient temperature to minimize conformational exchange broadening.

Spectral Analysis & Assignment

The following data represents the expected chemical shifts in DMSO-d6.

A. Aromatic Region (Heteroaromatic Protons)

The pyridine ring contains two non-adjacent protons (H2 and H4).

Proton	Shift (δ , ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H2	8.45 – 8.55	d (narrow)	J ~ 1.5	Most Deshielded. Located between the pyridine Nitrogen and the Nitrile (C3). The "alpha" position to nitrogen dominates the shift. Shows weak meta-coupling to H4.
H4	7.55 – 7.65	d (narrow)	J ~ 1.5	Shielded relative to H2. Located between the Nitrile (C3) and Cyclopropoxy (C5). The ortho-oxygen atom (C5) provides shielding via resonance, counteracting the deshielding CN group.

B. Aliphatic Region (Side Chains)

The aliphatic region provides the "fingerprint" for the 5-cyclopropoxy-6-ethyl substitution pattern.

Proton	Shift (δ , ppm)	Multiplicity	Integral	Assignment Logic
O-CH (Cyp)	3.95 – 4.05	Multiplet (m)	1H	Deshielded methine proton of the cyclopropyl ring, adjacent to Oxygen.
Ethyl -CH ₂ -	2.80 – 2.90	Quartet (q)	2H	Benzylic-like position at C6. J ~ 7.6 Hz.
Ethyl -CH ₃	1.20 – 1.30	Triplet (t)	3H	Terminal methyl group. J ~ 7.6 Hz.
Cyp -CH ₂ -	0.65 – 0.85	Multiplets	4H	High-field cyclopropyl methylene protons. Often appear as two distinct multiplets (cis/trans relative to ether).

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target molecule against common analogs to assist in impurity profiling.

Comparison 1: Target vs. 5-Ethoxy Analog

Scenario: Substitution of cyclopropyl bromide with ethyl bromide during synthesis.

- Target (5-Cyclopropoxy): Distinctive multiplets at 0.6–0.9 ppm (4H).

- Alternative (5-Ethoxy): Replaces cyclopropyl signals with a quartet at ~4.1 ppm (2H) and a triplet at ~1.4 ppm (3H).
- Differentiation: The integration of the high-field region (0.5–1.0 ppm) is the primary pass/fail criterion.

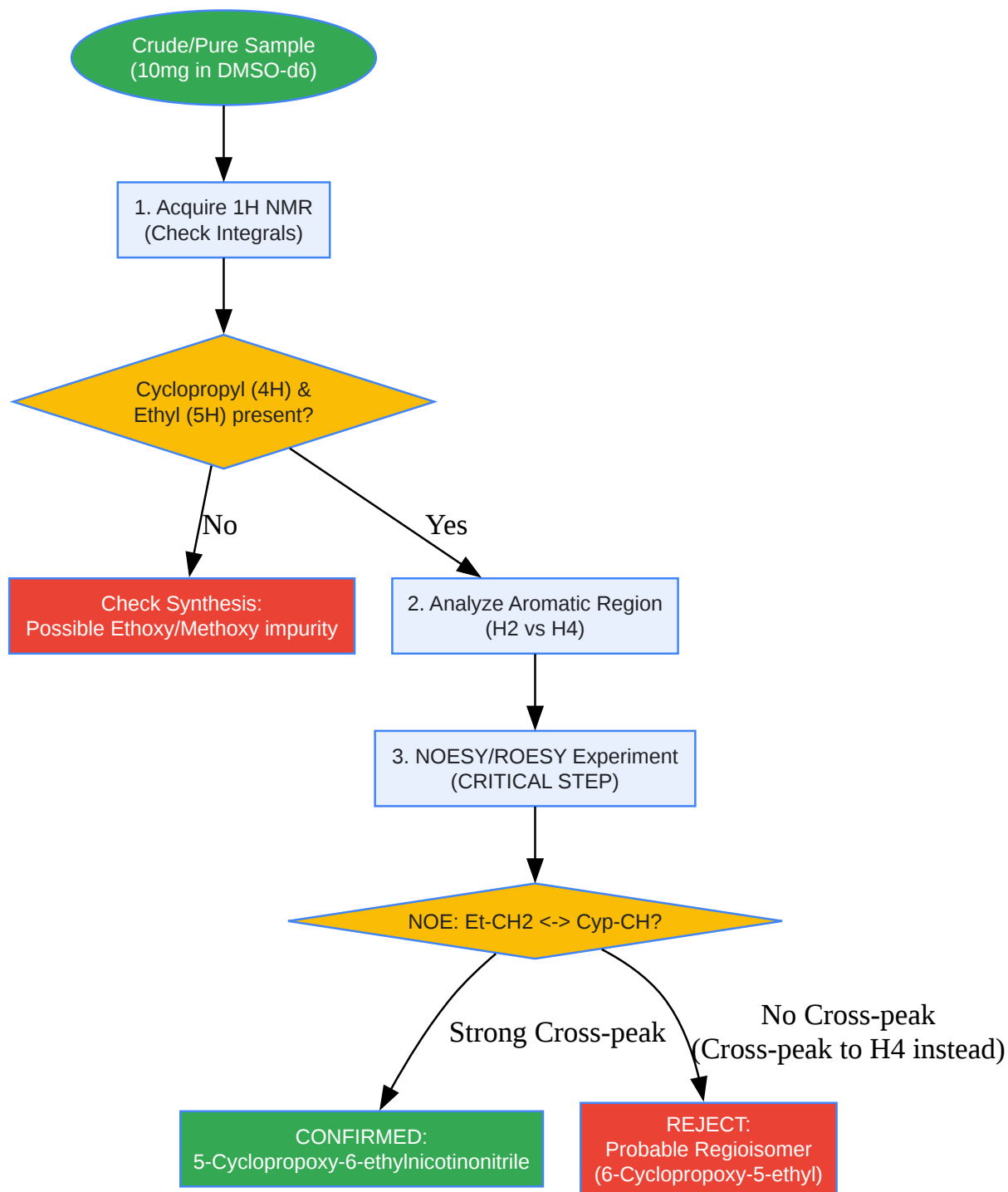
Comparison 2: Target vs. Regioisomer (6-Cyclopropoxy-5-ethyl)

Scenario: Incorrect cyclization or substitution pattern.

- Target (5-OCyp, 6-Et): NOE correlation observed between Ethyl -CH₂- and Cyclopropyl O-CH. (They are ortho to each other).
- Isomer (6-OCyp, 5-Et): NOE correlation observed between Ethyl -CH₂- and H₄. (Ethyl at 5 is ortho to H₄ at 4).
- Shift Diagnostic: In the isomer, the Ethyl -CH₂- signal often shifts upfield (~2.6 ppm) as it is no longer adjacent to the deshielding ring nitrogen.

Structural Verification Workflow (Graphviz)

The following diagram outlines the logical decision tree for confirming the structure and ruling out regioisomers using 1D and 2D NMR.



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Caption: Logical workflow for structural confirmation, emphasizing the critical NOE step for regioisomer differentiation.

References

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Sources

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